molecular formula C10H20N2O3 B6264396 tert-butyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate CAS No. 1932312-22-5

tert-butyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No. B6264396
CAS RN: 1932312-22-5
M. Wt: 216.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate, also known as tert-butylhydroxypyrrolidine-1-carboxylate (THPC), is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and organic solvents. THPC is a versatile compound and has been used in various research applications.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

The tert-butyl group’s ability to increase molecular solubility and reduce exciton self-quenching makes it valuable in the development of solution-processed OLEDs. This is particularly important for non-doped thermally activated delayed fluorescence (TADF) emitters, which are sought after for their high efficiency and compatibility with wet processing methods .

Chemical Synthesis

In chemical transformations, the tert-butyl group is used to influence reactivity patterns. Its steric bulk can protect reactive sites or influence the outcome of reactions, making it a useful moiety in synthetic chemistry .

Biological Systems

The tert-butyl group plays a role in biosynthetic and biodegradation pathways. Its unique reactivity can be harnessed in biocatalytic processes, potentially leading to the development of new drugs or biochemicals .

Nitroso Compound Synthesis

The synthesis of various N-nitroso compounds from secondary amines can be facilitated using tert-butyl nitrite under solvent-free conditions. This methodology is significant due to its broad substrate scope, metal and acid-free conditions, and excellent yields .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate involves the protection of the carboxylic acid group, followed by the addition of the amine group and the deprotection of the carboxylic acid group. The synthesis pathway is as follows:", "Starting Materials": [ "tert-butyl 2-oxo-4-hydroxypyrrolidine-1-carboxylate", "2-chloromethylpyrrolidine hydrochloride", "triethylamine", "diisopropylethylamine", "N,N'-dicyclohexylcarbodiimide", "N-hydroxysuccinimide", "dimethylformamide", "methanol", "dichloromethane", "ethyl acetate", "sodium bicarbonate", "brine" ], "Reaction": [ "Protection of the carboxylic acid group using tert-butyl chloroformate and triethylamine in dichloromethane", "Addition of 2-chloromethylpyrrolidine hydrochloride to the protected carboxylic acid group using diisopropylethylamine and N,N'-dicyclohexylcarbodiimide in dichloromethane", "Deprotection of the carboxylic acid group using methanol and sodium bicarbonate in water", "Addition of N-hydroxysuccinimide and diisopropylcarbodiimide to the deprotected carboxylic acid group using dimethylformamide", "Addition of the amine group using 2-chloromethylpyrrolidine hydrochloride and triethylamine in dichloromethane", "Deprotection of the tert-butyl group using trifluoroacetic acid in dichloromethane", "Purification of the compound using ethyl acetate and brine" ] }

CAS RN

1932312-22-5

Product Name

tert-butyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

Molecular Formula

C10H20N2O3

Molecular Weight

216.3

Purity

94

Origin of Product

United States

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